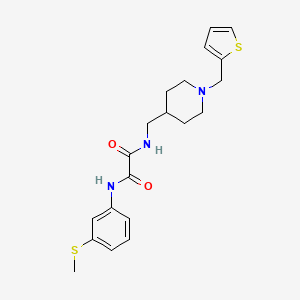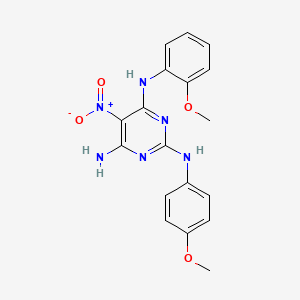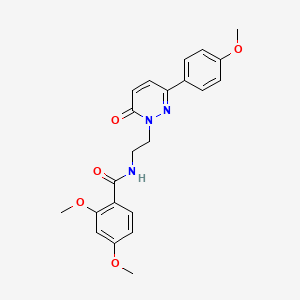![molecular formula C19H23N5O3 B2813899 4-amino-N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide CAS No. 1251703-38-4](/img/structure/B2813899.png)
4-amino-N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-amino-N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide” is a complex organic molecule. It contains several functional groups including an amino group (-NH2), a benzyl group (C6H5CH2-), a pyrimidine ring, and a carboxamide group (-CONH2). The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a spirocyclic compound, which is a polycyclic compound in which two rings share a single atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings followed by their connection via a series of reactions. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring and the spirocyclic ring would likely contribute to the rigidity of the molecule, while the amino and carboxamide groups could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions or could be acylated. The carboxamide group could be hydrolyzed under acidic or basic conditions. The benzyl group could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the rigidity of the structure could all influence properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds derived from similar chemical structures has shown promising applications, particularly in pharmaceutical development. For instance, the study by Abu‐Hashem et al. (2020) on the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone explores the anti-inflammatory and analgesic potentials of these compounds. Such research indicates the versatility of pyrimidine-based structures in creating new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antiviral Activity
Kolisnyk et al. (2015) have synthesized derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, demonstrating potent antimicrobial activities. This underscores the potential of pyrimidine-based compounds in combating microbial infections, highlighting the chemical’s relevance in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Dopamine Agonist Activity
The pharmacological evaluation of spirodecane derivatives for dopamine agonist activity as explored by Brubaker and Colley (1986) showcases the therapeutic potential of structurally similar compounds in neurology, especially for treating conditions influenced by dopamine signaling (Brubaker & Colley, 1986).
Synthesis of Spirothiazolidinone Derivatives
Research by Apaydın et al. (2020) into spirothiazolidinone derivatives for antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus, presents another avenue of application for compounds with a spiro[4.5]decane structure. This indicates the potential for developing antiviral therapeutics from similar chemical backbones (Apaydın, Loy, Stevaert, & Naesens, 2020).
Anticancer and Antidiabetic Applications
Flefel et al. (2019) explore the development of spirothiazolidines analogs, focusing on their anticancer and antidiabetic potentials. The study highlights the therapeutic versatility of compounds containing spiro[4.5]decane structures, suggesting their efficacy in treating a broad spectrum of diseases (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Orientations Futures
Propriétés
IUPAC Name |
4-amino-N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c20-16-15(17(25)21-12-14-4-2-1-3-5-14)13-22-18(23-16)24-8-6-19(7-9-24)26-10-11-27-19/h1-5,13H,6-12H2,(H,21,25)(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVAOJKRIZULAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2813818.png)
![1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride](/img/structure/B2813821.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2813822.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2813823.png)
![2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2813825.png)
![5-cyclopropanecarbonyl-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2813826.png)

![4-(4-(dimethylamino)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813830.png)
![2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2813831.png)
![3-bromo-N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2813832.png)


![2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2813837.png)
![(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2813839.png)
